5-Bromo-6-nitro-1H-indazole chemical properties
5-Bromo-6-nitro-1H-indazole chemical properties
An In-depth Technical Guide to 5-Bromo-6-nitro-1H-indazole for Advanced Research
Abstract
5-Bromo-6-nitro-1H-indazole is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a versatile bromine handle, makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures. The indazole core itself is recognized as a privileged scaffold, frequently found in a multitude of biologically active compounds, including potent kinase inhibitors.[1][2] This guide offers a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of 5-Bromo-6-nitro-1H-indazole, tailored for researchers, chemists, and drug development professionals. We will delve into its spectroscopic signature, explore its key chemical transformations with detailed protocols, and discuss its strategic role in the development of targeted therapeutics.
Core Physicochemical and Structural Properties
5-Bromo-6-nitro-1H-indazole is a crystalline solid at room temperature. The molecule's properties are dominated by the bicyclic aromatic indazole system, which is functionalized with a strong electron-withdrawing nitro group and a halogen atom, bromine, which is an effective participant in cross-coupling reactions.
Table 1: Key Physicochemical Data for 5-Bromo-6-nitro-1H-indazole
| Property | Value | Source |
| IUPAC Name | 5-bromo-6-nitro-1H-indazole | [3] |
| CAS Number | 71785-49-4 | [3] |
| Molecular Formula | C₇H₄BrN₃O₂ | [3] |
| Molecular Weight | 242.03 g/mol | [3] |
| Monoisotopic Mass | 240.94869 Da | [3][4] |
| Appearance | Reported as a powder or crystalline solid | |
| Melting Point | Not consistently reported, requires experimental verification. | |
| XLogP3 | 2.1 | [3] |
| SMILES | C1=C2C=NNC2=CC(=C1Br)[O-] | [3] |
| InChIKey | ATTOIRAMFAFXNA-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Considerations
The most direct and common synthesis of 5-Bromo-6-nitro-1H-indazole involves the regioselective nitration of 5-Bromo-1H-indazole. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration or degradation of the starting material.
Workflow for the Synthesis of 5-Bromo-6-nitro-1H-indazole
Caption: Major reactivity pathways for 5-Bromo-6-nitro-1H-indazole.
A. Reduction of the Nitro Group: Gateway to Bioactive Scaffolds
The most critical transformation of this molecule is the reduction of the C6-nitro group to an amine. This yields 5-Bromo-1H-indazol-6-amine, a highly valuable intermediate for constructing kinase inhibitors and other pharmaceutical agents.
Experimental Protocol: Tin(II) Chloride Reduction
Causality: Stannous chloride (SnCl₂) in the presence of concentrated HCl is a classic and effective method for reducing aromatic nitro groups. It is a robust system that tolerates many other functional groups, including the C-Br bond. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic medium.
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Setup: Suspend 5-Bromo-6-nitro-1H-indazole (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
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Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.
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Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. Monitor the reaction's completion using TLC (the product amine is typically more polar and UV-active).
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Quenching and Basification: Cool the reaction mixture to room temperature. Carefully pour it onto ice and basify by the slow addition of a saturated aqueous sodium hydroxide or sodium carbonate solution until the pH is > 10. This step neutralizes the acid and precipitates tin salts.
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Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-1H-indazol-6-amine. Further purification can be achieved via column chromatography if necessary.
B. Palladium-Catalyzed Cross-Coupling Reactions
The C5-Br bond serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents at this position, enabling extensive structure-activity relationship (SAR) studies.
C. N-H Functionalization
The indazole N-H is acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the indazolide anion. This nucleophile can then react with various electrophiles (alkyl halides, acyl chlorides) to afford N1-substituted derivatives. [5][6]This is crucial for modulating the physicochemical properties (e.g., solubility, metabolic stability) of potential drug candidates.
Applications in Drug Discovery
The 5-bromo-6-nitro-1H-indazole scaffold is a precursor to intermediates used in the synthesis of numerous targeted therapies, particularly in oncology. After reduction of the nitro group, the resulting 6-amino-5-bromoindazole core is a common feature in inhibitors of protein kinases, such as those involved in cell signaling pathways critical for cancer cell proliferation.
Caption: Conceptual workflow from building block to a potential API.
Safety and Handling
5-Bromo-6-nitro-1H-indazole must be handled with appropriate safety precautions in a laboratory setting.
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GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [3]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. [7]Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [7]* Handling: Avoid creating dust. [7][8]Keep away from strong oxidizing and reducing agents. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.
References
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5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem. Available from: [Link]
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6-bromo-5-nitro-1H-indazole | C7H4BrN3O2 | CID 71681986 - PubChem. Available from: [Link]
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A depiction of the reaction scheme would be placed here in a full document.
